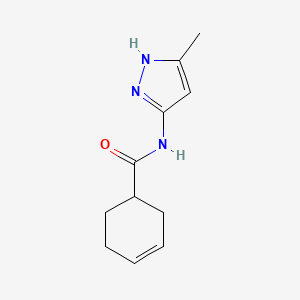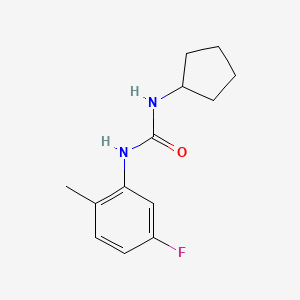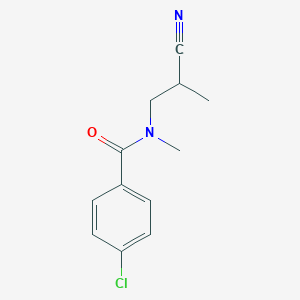
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in neuroscience and pharmacology. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a critical component of the central nervous system.
Mecanismo De Acción
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide acts as a competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide inhibits the influx of calcium ions into the neuron, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects, including enhancing long-term potentiation, reducing oxidative stress, and regulating neuroinflammation. 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide is a valuable tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders. Its selectivity and potency make it an ideal antagonist for investigating the effects of NMDA receptor blockade on neuronal function and behavior. However, 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has some limitations, including its poor solubility and stability, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide, including the development of more stable and soluble analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action and potential side effects of 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide.
Métodos De Síntesis
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide can be synthesized using several methods, including solid-phase peptide synthesis and solution-phase synthesis. The most common method involves coupling the N-protected pyrrolidine-2-carboxylic acid with the N-protected 4-pyrrolidin-1-ylphenylalanine, followed by deprotection and coupling with the N-protected cyclohexanecarbonyl chloride.
Aplicaciones Científicas De Investigación
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety. 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has been shown to improve cognitive function and memory consolidation in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
IUPAC Name |
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21(23-18-10-12-19(13-11-18)24-14-4-5-15-24)20-9-6-16-25(20)22(27)17-7-2-1-3-8-17/h10-13,17,20H,1-9,14-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLYQUBQFPFBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

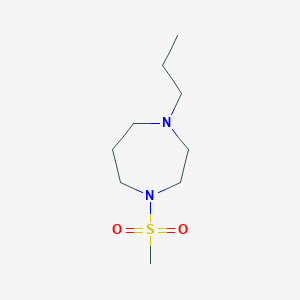

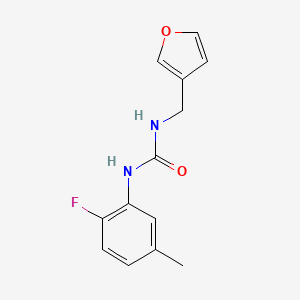

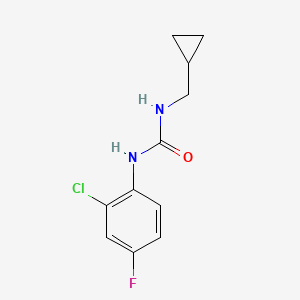
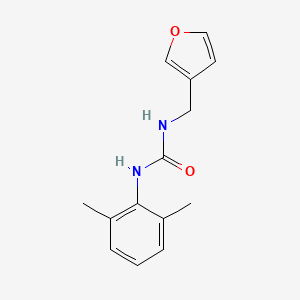
![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
